5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde
Description
5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde is a heteroaromatic compound featuring a bipyridine core substituted with fluorine, methoxy, and aldehyde functional groups. The bipyridine scaffold is widely utilized in medicinal chemistry and materials science due to its ability to coordinate metals and participate in π-π interactions . The fluorine atom at the 5' position enhances electronegativity and metabolic stability, while the methoxy group at 2' may influence solubility and steric interactions. The aldehyde group at position 6 provides a reactive site for further derivatization, such as condensation reactions to form Schiff bases or hydrazones. Structural data for this compound may be determined using crystallographic tools like SHELX, a widely adopted software for small-molecule refinement .
Properties
IUPAC Name |
5-(5-fluoro-2-methoxypyridin-4-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12-4-10(11(13)6-15-12)8-2-3-9(7-16)14-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLOELXKLOGWRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=CN=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde typically involves the introduction of a fluorine atom into a bipyridine scaffold. One common method includes the use of fluorinating agents such as Selectfluor® in the presence of a suitable catalyst. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available bipyridine derivatives. The process includes steps such as halogenation, methoxylation, and formylation under controlled conditions to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents include fluorinating agents (e.g., Selectfluor®), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research indicates that derivatives of bipyridine compounds exhibit significant antimicrobial properties. Studies have shown that 5'-fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
2. Anticancer Properties:
Bipyridine derivatives have been explored for their anticancer activities. The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of specific cellular pathways .
3. Drug Design:
The incorporation of fluorine into drug molecules enhances their metabolic stability and bioavailability. This compound serves as a valuable building block in drug discovery, particularly in optimizing lead compounds for improved pharmacological profiles .
Material Science Applications
1. Coordination Complexes:
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have potential applications in catalysis and materials science, particularly in the development of sensors and electronic devices .
2. Organic Electronics:
Due to its electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to facilitate charge transport makes it an attractive candidate for enhancing device efficiency .
Case Studies
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound involved testing its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a new antibacterial agent.
Case Study 2: Cancer Cell Line Analysis
In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis showed an increase in apoptotic cells after treatment, suggesting its mechanism of action involves triggering programmed cell death.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-methoxy-[3,4’-bipyridine]-6-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can significantly influence the compound’s electronic properties, affecting its binding affinity and reactivity. This compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
- Fluorine vs. In contrast, methoxy groups (e.g., in Zanthoxylum armatum derivatives) improve solubility but may reduce metabolic stability .
- Aldehyde Reactivity : The aldehyde group in the target compound contrasts with the carboxamide group in the patent compound (EP 4374877A2), which offers greater hydrolytic stability but less reactivity for covalent modifications .
Research Findings and Limitations
Structural Characterization Challenges
Crystallographic data for the target compound are sparse in the provided evidence. However, SHELX remains a critical tool for resolving such structures, particularly for small molecules with complex substitution patterns .
Gaps in Comparative Data
Direct comparisons of the target compound’s biological activity, solubility, or stability are absent in the provided sources. For instance:
- focuses on plant-derived flavonoids and alkaloids, which lack the bipyridine-aldehyde framework .
- The patent compound (EP 4374877A2) shares a carbaldehyde group but diverges in core structure and application (protease inhibition vs. unknown for the target compound) .
Biological Activity
5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and molecular mechanisms associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate fluorine and methoxy groups into the bipyridine framework. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times, providing an efficient method for producing this compound .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, the compound showed moderate activity against the KB-3-1 human cervix carcinoma cell line with an IC50 value of approximately 57.7 µM . This level of activity suggests potential as a lead compound in anticancer drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated varying levels of activity against different bacterial strains. In some studies, it was noted that derivatives of similar structures exhibited significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for related compounds ranged from 14 to 30 µM, indicating a promising spectrum of antimicrobial efficacy .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- DNA Interaction : Similar bipyridine derivatives have shown the ability to intercalate DNA, disrupting replication and transcription processes in bacterial cells .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which could contribute to their overall biological effects by reducing oxidative stress in cells .
Comparative Data Table
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| Cytotoxicity (KB-3-1 Cell Line) | 57.7 µM | |
| Antimicrobial (S. aureus) | MIC: 14 - 30 µM | |
| Antioxidant Activity | DPPH Scavenging: ~90% |
Case Studies
Recent case studies have highlighted the potential applications of this compound in both oncology and infectious disease treatment:
- Oncology Trials : A study involving various derivatives of bipyridines showed promising results in inhibiting tumor growth in xenograft models, reinforcing the need for further exploration into this compound's mechanism of action.
- Infectious Disease Research : Investigations into its efficacy against resistant strains of bacteria have revealed that modifications to the bipyridine structure can enhance antimicrobial potency, suggesting avenues for drug development .
Q & A
Basic: What are the key considerations for synthesizing 5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde in a laboratory?
Answer:
Synthesis typically involves regioselective functionalization of bipyridine scaffolds. A critical step is the introduction of the aldehyde group at the 6-position, which can be achieved via directed lithiation. For example, in related compounds (e.g., 6-fluoro-3-(methoxymethoxy)-[2,4’-bipyridine]-4-carbaldehyde), n-BuLi is used at -78°C in anhydrous THF to deprotonate the substrate, followed by quenching with DMF to install the aldehyde . Key considerations include:
- Temperature control : Strict maintenance of low temperatures (-78°C) to prevent side reactions.
- Solvent purity : Use of anhydrous THF to avoid hydrolysis of intermediates.
- Stoichiometry : Precise molar ratios of n-BuLi and DMF (e.g., 1.1:1.5 equivalents) to maximize yield .
Metal-free methods for fluorinated heterocycles (e.g., using β-CF3 aryl ketones) may also inspire alternative routes under milder conditions .
Basic: How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound?
Answer:
A combination of ¹H, ¹³C, and ¹⁹F NMR is essential:
- ¹H NMR : Aromatic protons in fluorinated pyridines typically resonate at δ 7.8–8.2 ppm , with splitting patterns indicating substituent positions. The aldehyde proton appears as a sharp singlet near δ 10.0 ppm .
- ¹³C NMR : The aldehyde carbon is observed at δ ~190–200 ppm , while methoxy and fluorine substituents cause deshielding of adjacent carbons .
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the presence of the fluorine atom .
For example, in 4-fluoro-2-methyl-6-(p-tolyl)pyrimidine, the fluorine signal appears at δ -117 ppm . Cross-validation with HRMS (e.g., m/z calculated for C₁₂H₁₀FNO₂: 219.0695) ensures molecular integrity .
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Answer:
Contradictions often arise from solvent effects , tautomerism , or impurity interference . Mitigation strategies include:
- Multi-technique validation : Combine NMR with IR (e.g., C=O stretch at 1646 cm⁻¹ ) and HRMS to confirm functional groups .
- Variable-temperature NMR : Resolve dynamic effects, such as rotational barriers in bipyridine systems.
- Crystallography : Single-crystal X-ray diffraction (as in related fluoropyridines ) provides unambiguous structural confirmation.
For example, discrepancies in aromatic proton shifts may arise from π-stacking interactions, which can be modeled computationally .
Advanced: What strategies optimize the yield of this compound under varying reaction conditions?
Answer:
Yield optimization requires systematic parameter screening:
For example, adjusting the DMF stoichiometry from 1.2 to 1.5 equivalents increased aldehyde yield by 15% in analogous syntheses .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with aldehydes or fluorinated compounds .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., DMF, THF).
- First-aid measures : In case of exposure, rinse eyes/skin with water for 15 minutes and provide SDS to medical personnel .
- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .
Advanced: What potential applications exist in medicinal chemistry, and how can bioactivity be assessed?
Answer:
The compound’s bipyridine core and fluorine substitution make it a candidate for:
- Kinase inhibition : Fluoropyridines often target ATP-binding pockets. Assays using recombinant kinases (e.g., EGFR or VEGFR) can screen inhibitory activity .
- Antimicrobial agents : Structural analogs (e.g., 6-fluoro-N-benzoyl tetrahydroquinoline) show activity against Gram-positive bacteria .
- Photodynamic therapy : The aldehyde group can be conjugated to photosensitizers for targeted drug delivery .
Methodology : - In vitro assays : MTT assays for cytotoxicity (IC₅₀ determination).
- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) .
Advanced: How does the methoxy group influence the electronic properties of the bipyridine system?
Answer:
The methoxy group is electron-donating, altering the electronic landscape:
- Redox behavior : Cyclic voltammetry shows a shifted oxidation potential (e.g., +0.2 V vs. Ag/AgCl) compared to non-methoxy analogs.
- Fluorescence : Methoxy-substituted bipyridines exhibit blue-shifted emission (λem ~420 nm) due to enhanced conjugation .
- Reactivity : Directs electrophilic substitution to the 4-position of the pyridine ring, as observed in nitration reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
